(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO2S/c1-21(2,3)16-9-7-14(8-10-16)13-26-19(27)18(29-20(26)28)12-15-5-4-6-17(11-15)22(23,24)25/h4-12H,13H2,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFFNBYGWRMWBR-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Analogues
The target compound’s structural uniqueness lies in its substituent combination. Below is a comparison with structurally related TZDs:

Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like benzyl or alkyl chains (e.g., SMI-IV-1) .
- Halogenation : Dichloro- or difluoro-substituted analogs (e.g., ) prioritize halogen bonding, whereas the target compound leverages CF₃ for hydrophobic interactions .
Physicochemical and Spectral Properties
Comparative Analysis of NMR and Melting Points
Data from structurally similar TZDs highlight trends:
- Melting Points : Compounds with bulky substituents (e.g., 9e in ) exhibit higher decomposition temperatures (178–246°C), suggesting the target compound may similarly resist thermal degradation due to its tert-butyl group .
- ¹H-NMR Shifts : The methylidene proton (CH=) in analogs like 9e resonates at δ 7.70 ppm, while CF₃-containing derivatives (e.g., ) may show downfield shifts due to electron withdrawal .
Docking Score Comparison (From )
| Compound ID | Substituent (Position 5) | Docking Score | Interaction Strength |
|---|---|---|---|
| SMI-IV-1 | Pyridin-4-ylmethylidene | -3.8 | Moderate |
| SMI-IV-4 | 3-Amino-4-hydroxyphenylprop-2-enoyl | -5.1 | Strong |
| Target Compound (Predicted) | 3-(Trifluoromethyl)phenylmethylidene | N/A | Likely enhanced |
Insights :
- The trifluoromethyl group in the target compound may improve binding affinity compared to pyridin-4-yl or methoxy groups, as CF₃ enhances lipophilicity and membrane permeability .
- Amino-hydroxyl substituents (e.g., SMI-IV-4) achieve stronger docking scores (-5.1), suggesting that polar groups optimize receptor interactions .
Methodological Approaches for Structural Comparison
Chemical Similarity Metrics (–4, 11)
- Tanimoto Coefficient : Widely used for binary fingerprint comparisons; analogs with >0.85 similarity are considered structurally related .
- Graph-Based Methods : Directly compare molecular graphs for subgraph matching, offering higher accuracy but requiring computational resources .
For the target compound, graph-based methods would better capture the steric and electronic effects of its unique substituents compared to fingerprint-based approaches .
Recommendations :
- Prioritize docking studies and in vitro assays to quantify the target compound’s activity.
- Explore fluorinated analogs (e.g., ) to optimize bioavailability .
Q & A
Q. What are the recommended synthetic routes for (5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and how are they optimized?
The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with thiazolidine-2,4-dione precursors. Key steps include:
- Step 1 : Formation of the thiazolidine core via cyclization under acidic or basic conditions.
- Step 2 : Introduction of the tert-butylphenyl and trifluoromethylphenyl groups via nucleophilic substitution or Knoevenagel condensation. Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., piperidine for condensation). Purity is confirmed using HPLC (>95%) and structural validation via /-NMR .
Q. How is the structural conformation of this compound validated experimentally?
Advanced analytical techniques are employed:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing E/Z isomers via coupling constants).
- X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral angles critical for biological interactions.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
Thiazolidine-2,4-dione derivatives are known for:
- Enzyme inhibition : Targeting PPAR-γ (antidiabetic activity) or kinases (anticancer potential).
- Antimicrobial activity : Disruption of bacterial cell membranes or biofilm formation. Specific assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) quantify efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) influence bioactivity?
A comparative SAR study reveals:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 4-tert-butylphenyl | Enhanced lipophilicity | Improves membrane permeability and target binding |
| Trifluoromethylphenyl | Electron-withdrawing effects | Stabilizes interactions with hydrophobic enzyme pockets |
| Hydroxyphenyl (analog) | Antioxidant activity | Radical scavenging via phenolic –OH groups |
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50}50 values)?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized protocols : Use of reference compounds (e.g., rosiglitazone for PPAR-γ assays).
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside biochemical assays.
- Meta-analysis : Cross-reference data from ≥3 independent studies to identify trends .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations predict:
- Solubility : LogP calculations (target <5) to balance lipophilicity.
- Metabolic stability : CYP450 interaction maps identify susceptible sites for deuteration or fluorination. Tools like AutoDock Vina assess binding affinity to targets (e.g., PPAR-γ) prior to synthesis .
Q. What are the key challenges in scaling up synthesis without compromising yield or purity?
Critical factors include:
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps.
- Purification : Replace column chromatography with recrystallization or HPLC for large batches.
- Byproduct management : Optimize stoichiometry and reaction time to minimize side products .
Methodological Guidance
Q. How to design a robust in vitro/in vivo study to evaluate this compound’s anticancer potential?
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Include apoptosis markers (Annexin V/PI).
- In vivo : Xenograft models (e.g., nude mice) with biweekly dosing (10–50 mg/kg). Monitor tumor volume and toxicity (ALT/AST levels) .
Q. What techniques characterize the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

